molecular formula C17H16N4O3S B103842 N4-Acetylsulfaphenazole CAS No. 855-91-4

N4-Acetylsulfaphenazole

Cat. No. B103842
CAS RN: 855-91-4
M. Wt: 356.4 g/mol
InChI Key: PSFOMYYDCTXBHG-UHFFFAOYSA-N
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Description

N4-Acetylsulfaphenazole is a derivative of sulfamethoxazole, a sulfonamide antibacterial. The acetylated form of sulfamethoxazole, N4-acetylsulfamethoxazole, is mentioned in the context of a high-performance liquid chromatographic method designed for the quantitation of trimethoprim, sulfamethoxazole, and N4-acetylsulfamethoxazole in body fluids . This method is significant for clinical drug monitoring and pharmacokinetic studies due to its precision, sensitivity, and accuracy.

Synthesis Analysis

The synthesis of N4-acetylsulfaphenazole-related compounds can be efficient and straightforward. For instance, the synthesis of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, a compound with a similar acetyl and sulfonamide functional group, was achieved through a one-pot synthesis under base conditions. This method is advantageous due to its excellent yields, short reaction times, and high purity of the final product .

Molecular Structure Analysis

The molecular structure of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, which shares structural similarities with N4-acetylsulfaphenazole, was elucidated using various spectroscopic techniques, including 1H-NMR, FT-IR, and UV-Vis spectroscopy. The crystal structure was determined by single-crystal X-ray structure analysis, revealing a V-shaped molecule with two substituted benzene rings forming a dihedral angle of 84.31(9)° .

Chemical Reactions Analysis

While specific chemical reactions of N4-acetylsulfaphenazole are not detailed in the provided papers, the analysis of related compounds suggests that the acetyl and sulfonamide groups could be involved in various chemical interactions. For example, in the crystal packing of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, molecules are linked by N–H···O and C–H···O hydrogen bonds into double chains along the b-axis, and the crystal is further stabilized by weak C–H···O, C–Cl···π, and π···π interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N4-acetylsulfaphenazole can be inferred from the analytical method used for its quantitation. The method's sensitivity is less than 0.5 micrograms/ml for all compounds, including N4-acetylsulfamethoxazole, and the recovery is greater than 97%. These properties indicate that N4-acetylsulfaphenazole has a significant degree of stability and can be reliably measured in body fluids, which is essential for its application in clinical settings .

Scientific Research Applications

  • Chromatographic Analysis : N4-Acetylsulfaphenazole has been utilized in high-pressure liquid chromatographic analyses. This application is significant in the separation and quantification of metabolites in biological samples like plasma and urine. Such analyses aid in understanding the pharmacokinetics and metabolism of various drugs (Vree, Beneken Kolmer, & Hekster, 1990).

  • Photodegradation Studies : Research on the photodegradation of sulfonamides and their metabolites, including N4-Acetylsulfaphenazole, has been conducted. These studies are crucial in understanding the environmental fate of these compounds, especially their behavior under simulated sunlight irradiation (Periša, Babić, Škorić, Frömel, & Knepper, 2013).

  • Biodegradation Studies : N4-Acetylsulfaphenazole has been the subject of biodegradation studies in environmental water, highlighting its stability and transformation in different water systems. This research provides insights into the environmental impact and biodegradability of pharmaceutical metabolites (García-Galán et al., 2012).

  • Excretion Studies : Investigations into the excretion rates of N4-Acetylsulfaphenazole and its parent compounds in various species, such as turtles, contribute to a broader understanding of how different organisms metabolize and excrete pharmaceuticals and their metabolites (Vree & Vree, 1984).

Future Directions

While specific future directions for N4-Acetylsulfaphenazole were not found in the search results, its role as an intermediate in the synthesis of Sulfaphenazole, an inhibitor for mammalian CYP2C9 , suggests potential applications in pharmacological research and drug development.

properties

IUPAC Name

N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-13(22)19-14-7-9-16(10-8-14)25(23,24)20-17-11-12-18-21(17)15-5-3-2-4-6-15/h2-12,20H,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFOMYYDCTXBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234703
Record name N4-Acetylsulfaphenazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Acetylsulfaphenazole

CAS RN

855-91-4
Record name N4-Acetylsulfaphenazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4-Acetylsulfaphenazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M UEDA, K ORITA, T KOIZUMI - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
… In the case of sulfaphenazole, 5.627 mg of sulfaphenazole 2’— glucuronide or 6.400 mg of N4-acetylsulfaphenazole 2’-glucuronide was dissolved in normal urine to make to 20 m1. …
Number of citations: 21 www.jstage.jst.go.jp
TB Vree, EWJ Beneken Kolmer, YA Hekster - Pharmaceutisch Weekblad, 1990 - Springer
… Calibration curves for sulfaphenazole and N4acetylsulfaphenazole were constructed by spiking plasma and urine with known concentration of the compounds (r = 0.999). For glucuro…
Number of citations: 17 link.springer.com
上田道広, 折田清, 小泉保 - Chemical and Pharmaceutical Bulletin, 1971 - jlc.jst.go.jp
… In order to see which of the metabolites, the acetylated compound or glucuronide, is formed first in viva, 0.5 g of N4—acetylsulfaphenazole was administered and examination of the …
Number of citations: 2 jlc.jst.go.jp
O Sugita, Y Sawada, Y Sugiyama, T Iga… - Journal of …, 1984 - Wiley Online Library
… in the cffect of sulfaphenazole on the tissue distribution of tolbutarnide between rats and rabbits may be due to the presence of a higher concentration of N4-acetylsulfaphenazole in …
Number of citations: 17 onlinelibrary.wiley.com

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